benzyl (NE)-N-[amino(methoxy)methylidene]carbamate
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Description
The compound “benzyl (NE)-N-[amino(methoxy)methylidene]carbamate” is a complex organic molecule. It contains a benzyl group, which is based on methylbenzene (toluene), with one H removed from the methyl group . It also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps. Amines can be protected as carbamate groups using reagents like Boc2O, CBzCl, and FMOC-Cl . These carbamates can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) respectively .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group, a methylidene group, and a carbamate group. The benzyl group is based on methylbenzene (toluene), with one H removed from the methyl group . The methylidene group consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the presence of these functional groups. For example, substituents on a benzene ring can influence reactivity in a profound manner . A hydroxy or methoxy substituent increases the rate of electrophilic substitution about ten thousand fold .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzyl, methylidene, and carbamate groups. For example, the presence of a methylidene group would make the compound more reactive due to the presence of a double bond .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, in the context of organic synthesis, amines can be protected as carbamate groups using reagents like Boc2O, CBzCl, and FMOC-Cl . These carbamates can then be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) respectively .
properties
IUPAC Name |
benzyl (NE)-N-[amino(methoxy)methylidene]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9(11)12-10(13)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVUDZUFYUWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=N/C(=O)OCC1=CC=CC=C1)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (NE)-N-[amino(methoxy)methylidene]carbamate |
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